molecular formula C19H17N3O3S B2958482 1-(3,5-dimethylphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one CAS No. 946215-02-7

1-(3,5-dimethylphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2958482
CAS RN: 946215-02-7
M. Wt: 367.42
InChI Key: GZRKCTKTJWPVPP-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyrazinone derivative that has shown promise in a variety of areas, including drug discovery and development, as well as in the study of biological processes and disease mechanisms. In

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and spectroscopic characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings have been investigated, revealing insights into their reactivity and potential as precursors for further chemical transformations (Pillai et al., 2019).
  • Novel fluorescent Schiff base derivatives of 4-aminoantipyrine, which share structural motifs with the compound , were synthesized and analyzed for their crystal structure, molecular interactions, and fluorescent properties, indicating potential applications in sensing and material sciences (Alam et al., 2015).

Biological Activities

  • Schiff bases tethered with 1,2,4-triazole and pyrazole rings were synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, suggesting potential therapeutic applications (Pillai et al., 2019).
  • Pyrazole derivatives were synthesized and subjected to antimicrobial and antitubercular screening, demonstrating significant biological activities that could lead to the development of new antimicrobial agents (Sivakumar & Rajasekaran, 2013).

Material Sciences and Chemistry

  • A study on the photophysical and physicochemical investigation of a novel pyrazoline derivative as a fluorescent chemosensor for metal ion detection showcases the potential utility of pyrazoline-based compounds in chemical sensing applications (Khan, 2020).
  • The reaction of 4-(o-Nitrobenzylidene)-3,5-dimethylisopyrazole with acyl chlorides has been explored, highlighting synthetic routes that could be relevant for modifying the core structure of the compound for various applications (Kurihara et al., 1976).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-9-14(2)11-17(10-13)21-8-7-20-18(19(21)23)26-12-15-3-5-16(6-4-15)22(24)25/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRKCTKTJWPVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethylphenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one

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